molecular formula C11H17ClN2O B12771111 (+)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride CAS No. 53984-76-2

(+)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride

Cat. No.: B12771111
CAS No.: 53984-76-2
M. Wt: 228.72 g/mol
InChI Key: AMZACPWEJDQXGW-FVGYRXGTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tocainide can be synthesized through several methods. One common route involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetamide. This intermediate is then reacted with ammonia to yield tocainide .

Industrial Production Methods

Industrial production of tocainide typically involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

Tocainide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted tocainide compounds .

Scientific Research Applications

Chemistry

In chemistry, tocainide is used as a model compound to study the behavior of class Ib antiarrhythmic agents. Its interactions with various reagents provide insights into the reactivity and stability of similar compounds .

Biology

Tocainide is used in biological research to study its effects on cardiac sodium channels. It helps in understanding the mechanisms of action of antiarrhythmic agents and their potential side effects .

Medicine

Medically, tocainide is used to treat life-threatening ventricular arrhythmias. Its ability to block sodium channels makes it effective in stabilizing cardiac rhythms .

Industry

In the pharmaceutical industry, tocainide serves as a reference compound for developing new antiarrhythmic drugs. Its synthesis and production methods are also studied to improve manufacturing processes .

Mechanism of Action

Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. It binds preferentially to the inactive state of the sodium channels. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers .

Properties

CAS No.

53984-76-2

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

(2S)-2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H/t9-;/m0./s1

InChI Key

AMZACPWEJDQXGW-FVGYRXGTSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)[C@H](C)N.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl

Origin of Product

United States

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